Ethyl 4-{[(tert-butoxy)carbonyl]amino}-3-oxo-5-phenylpentanoate
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Overview
Description
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-3-oxo-5-phenylpentanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature and various commercial products . This compound is particularly interesting due to its unique structure, which includes a tert-butoxycarbonyl group, an amino group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-3-oxo-5-phenylpentanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-3-oxo-5-phenylpentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the keto group.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Reduction: Alcohol.
Substitution: Depending on the nucleophile used, various substituted products can be formed.
Scientific Research Applications
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-3-oxo-5-phenylpentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-{[(tert-butoxy)carbonyl]amino}-3-oxo-5-phenylpentanoate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release the active carboxylic acid, which can then interact with various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Another ester with a keto group.
Methyl butanoate: A simple ester with a pleasant aroma.
Phenylboronic acid esters: Used in similar synthetic applications.
Uniqueness
Ethyl 4-{[(tert-butoxy)carbonyl]amino}-3-oxo-5-phenylpentanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C18H25NO5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxo-5-phenylpentanoate |
InChI |
InChI=1S/C18H25NO5/c1-5-23-16(21)12-15(20)14(11-13-9-7-6-8-10-13)19-17(22)24-18(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,19,22) |
InChI Key |
TXPAPGXWGNAYCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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